2-(Dimethylcarbamoyl)benzoic acid
Overview
Description
2-(Dimethylcarbamoyl)benzoic acid is a chemical compound that is structurally characterized by the presence of a dimethylcarbamoyl group attached to a benzoic acid moiety. While the specific compound 2-(dimethylcarbamoyl)benzoic acid is not directly discussed in the provided papers, related compounds with similar functional groups are mentioned, such as 2-(2,6-dichlorophenylcarbamoyl)benzoic acid and derivatives of benzoic acid . These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid is achieved through diazotization of anthranilic acid and subsequent coupling with 2-amino-4,6-dimethylpyrimidine . Another example is the synthesis of 2,4-dimethyl benzoic acid, which involves Friedel-Crafts acylation, α-hydrogen halogenation, haloform reaction, and acidification . These methods indicate the versatility of synthetic approaches that can be applied to the synthesis of 2-(dimethylcarbamoyl)benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(dimethylcarbamoyl)benzoic acid is often determined using X-ray crystallography. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid has been elucidated, showing that the molecules form centrosymmetric hydrogen-bonded cyclic dimers . Computational methods such as Density Functional Theory (DFT) are also used to predict the geometry and spectroscopic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives can be studied through various spectroscopic and computational techniques. For instance, the DNA cleavage activity of a synthesized benzoic acid derivative was evaluated, showing no disruptive effect on DNA structure . Theoretical approaches such as DFT and Time-Dependent DFT are employed to study the electronic properties and predict the reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are characterized using a range of analytical techniques. Spectroscopic measurements, thermal analysis, and computational chemistry methods provide insights into the properties of these compounds . For example, the dielectric properties of a compound related to 2-(dimethylcarbamoyl)benzoic acid are remarkable, with a high dielectric constant and electrical conductivity . Additionally, the biological activity of these compounds is often assessed through antimicrobial and antifungal assays .
Scientific Research Applications
1. Double Decarboxylative Coupling Reactions
- Summary of Application: The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application: This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results or Outcomes: This method can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
2. Corrosion Inhibitors
- Summary of Application: Benzoic acid derivatives have been evaluated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The inhibition efficiency of these inhibitors was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results or Outcomes: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
Safety And Hazards
properties
IUPAC Name |
2-(dimethylcarbamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJYFEBZBADSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324914 | |
Record name | 2-(dimethylcarbamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylcarbamoyl)benzoic acid | |
CAS RN |
20320-37-0 | |
Record name | 20320-37-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(dimethylcarbamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylcarbamoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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